molecular formula C11H13NO4 B2639618 2-(Benzyl(methoxycarbonyl)amino)acetic acid CAS No. 262858-33-3

2-(Benzyl(methoxycarbonyl)amino)acetic acid

Cat. No.: B2639618
CAS No.: 262858-33-3
M. Wt: 223.228
InChI Key: IQJZCCWAXMZSFF-UHFFFAOYSA-N
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Description

2-(Benzyl(methoxycarbonyl)amino)acetic acid is an organic compound with the molecular formula C11H13NO4. It is a derivative of glycine, where the amino group is substituted with a benzyl group and a methoxycarbonyl group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyl(methoxycarbonyl)amino)acetic acid typically involves the reaction of glycine derivatives with benzyl and methoxycarbonyl reagents. One common method is the reaction of glycine with benzyl chloroformate in the presence of a base, followed by esterification with methanol to introduce the methoxycarbonyl group. The reaction conditions often include the use of solvents like toluene and catalysts such as tetrabutylammonium iodide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyl(methoxycarbonyl)amino)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl glycine derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

2-(Benzyl(methoxycarbonyl)amino)acetic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Glycine: The parent compound, which lacks the benzyl and methoxycarbonyl groups.

    N-Benzylglycine: Similar structure but without the methoxycarbonyl group.

    N-Methoxycarbonylglycine: Similar structure but without the benzyl group.

Uniqueness

2-(Benzyl(methoxycarbonyl)amino)acetic acid is unique due to the presence of both benzyl and methoxycarbonyl groups, which confer distinct chemical properties and reactivity. This dual substitution enhances its utility in various synthetic and research applications compared to its simpler analogs .

Properties

IUPAC Name

2-[benzyl(methoxycarbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-16-11(15)12(8-10(13)14)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJZCCWAXMZSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N(CC1=CC=CC=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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